Boc-(1R,2S)-(+)-cis-1-amino-2-indanol
Description
Historical Context and Synthetic Significance in Organic Chemistry
The journey of cis-1-amino-2-indanol began with its racemic synthesis reported in 1951. nih.gov However, its significance in asymmetric synthesis skyrocketed after 1990, when its (1S, 2R) enantiomer was identified as a key component for a potent HIV protease inhibitor, L-685,434, developed at Merck. nih.govacs.org This discovery was a catalyst for intense research, culminating in the development of the highly successful antiretroviral drug Indinavir (Crixivan®), where four of the five stereocenters are established by the aminoindanol (B8576300) chiral template. mdpi.comnih.gov
Since this breakthrough, enantiomerically pure cis-1-amino-2-indanol and its derivatives have been employed in a vast number of asymmetric transformations. nih.gov They are fundamental components in the preparation of widely used ligands, such as BOX and PyBOX, for asymmetric catalysis. mdpi.com The compound also serves as an effective chiral auxiliary, guiding the stereochemical outcome of reactions like aldol (B89426) additions, Diels-Alder reactions, and the reduction of α-keto esters. nih.gov Furthermore, its ability to form separable diastereomeric salts makes it a valuable resolving agent for racemic acids. researchgate.netacs.org
The Indane Skeleton as a Rigid Chiral Scaffold for Stereocontrol
The efficacy of cis-1-amino-2-indanol in asymmetric synthesis is largely attributed to its unique structure. The indane skeleton, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, creates a conformationally constrained framework. nih.gov This rigidity is a distinct advantage over more flexible chiral auxiliaries like phenylglycinol, a structurally related compound. nih.gov
The constrained nature of the indane scaffold limits the possible transition state geometries in a chemical reaction. nih.gov This limitation enhances the facial discrimination of prochiral substrates, leading to higher levels of enantioselectivity. nih.gov The fixed spatial relationship between the amino and hydroxyl groups, along with the fused aromatic ring, provides a well-defined chiral environment that effectively biases the reaction pathway toward the formation of one specific enantiomer. wikipedia.org This concept of using a rigid molecular backbone to achieve high stereocontrol has led to the classification of certain structures, like the spirobiindane skeleton, as "privileged" for the design of chiral ligands. nih.gov The development of chiral arene ligands based on scaffolds like [2.2]paracyclophane further underscores the importance of structural rigidity in stereocontrolled C-H activation reactions. nih.gov
Enantiomeric Purity and Chiral Integrity in Asymmetric Synthesis
Asymmetric synthesis is the process of preferentially creating one enantiomer or diastereomer of a chiral molecule over the other. wikipedia.orgchiralpedia.com The success of this endeavor is critically dependent on the enantiomeric purity, often expressed as enantiomeric excess (ee), of the chiral sources used, such as starting materials, auxiliaries, or catalysts. nih.gov The enantiomeric purity of a chiral reagent directly influences the stereochemical purity of the final product. nih.gov Using a chiral catalyst or auxiliary with a low enantiomeric excess will inevitably lead to a product with diminished enantiomeric purity. nih.gov
The principle of asymmetric induction explains how a chiral feature in a reactant, catalyst, or the reaction environment can favor the formation of one stereoisomer by lowering the activation energy for its corresponding reaction pathway. wikipedia.org Chiral auxiliaries, like those derived from cis-1-amino-2-indanol, are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are cleaved. wikipedia.org Chiral catalysts, such as oxazaborolidines derived from aminoindanol, create a chiral environment that influences the reaction without being consumed. nih.govnih.gov
Maintaining chiral integrity throughout a synthetic sequence is crucial. Racemization, the process where an enantiomerically enriched substance converts into a racemic mixture, can occur during reactions or work-up procedures, compromising the final product's purity. nih.gov Therefore, developing racemization-free reaction conditions and using robust chiral building blocks are central goals in modern organic synthesis. rsc.org The high enantiomeric purity of commercially available cis-1-amino-2-indanol, often exceeding 99% ee as determined by methods like gas-liquid chromatography (GLC), makes it a reliable and indispensable tool for chemists aiming to produce single-enantiomer compounds. sigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of (1R,2S)-(+)-cis-1-Amino-2-indanol and its Boc-Protected Form Data compiled from multiple sources. Refer to specific supplier documentation for lot-specific values.
| Property | (1R,2S)-(+)-cis-1-Amino-2-indanol | Boc-(1R,2S)-(+)-cis-1-amino-2-indanol |
| CAS Number | 136030-00-7 sigmaaldrich.com | 403860-45-7 echemi.com |
| Molecular Formula | C₉H₁₁NO sigmaaldrich.com | C₁₄H₁₉NO₃ echemi.com |
| Molecular Weight | 149.19 g/mol sigmaaldrich.com | 249.31 g/mol echemi.com |
| Appearance | Solid / Powder sigmaaldrich.com | Data not available |
| Melting Point | 118-121 °C sigmaaldrich.com | Data not available |
| Optical Purity | ee: 99% (GLC) sigmaaldrich.com | Data not available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1 |
InChI Key |
ROUONLKDWVQKNB-NWDGAFQWSA-N |
SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure Cis 1 Amino 2 Indanol
Strategies for Diastereoselective and Enantioselective Synthesis
The primary challenge in the synthesis of cis-1-amino-2-indanol lies in the precise control of both relative and absolute stereochemistry. The main strategies to achieve the cis relationship between the amino and hydroxyl groups often involve the intramolecular formation of a five-membered ring intermediate, which is then hydrolyzed.
Asymmetric Epoxidation-Mediated Routes to Indene (B144670) Oxide Intermediates
A cornerstone in the enantioselective synthesis of cis-1-amino-2-indanol is the asymmetric epoxidation of indene to form a chiral indene oxide intermediate. The Jacobsen-Katsuki epoxidation has proven to be a highly effective method for this transformation. This reaction typically employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).
In a notable application, the Jacobsen epoxidation of indene using (S,S)-Mn-salen catalyst can produce (1S,2R)-indene oxide. nih.gov A significant advancement in this methodology was the use of 4-(3-phenylpropyl)pyridine (B1219276) N-oxide as an axial ligand, which not only accelerates the reaction but also stabilizes the catalyst, allowing for a reduction in catalyst loading to less than 1 mol%. nih.gov This process can yield indene oxide in 89% yield with an enantiomeric excess (ee) of 88%. nih.gov The resulting enantiopure indene oxide is a versatile intermediate that can be converted to cis-1-amino-2-indanol through various pathways, including the Ritter reaction. nih.gov
| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| (S,S)-(salen)Mn(III)Cl / NaOCl | Indene | (1S,2R)-Indene oxide | 89 | 88 | nih.gov |
| (R,R)-Mn-Salen / NaOCl | Indene | (1R,2S)-Indene oxide | - | 80-85 | nih.gov |
Ritter Reaction Approaches for cis-1-Amino-2-indanol Formation
The Ritter reaction provides a practical and stereoselective route to cis-1-amino-2-indanol from indene oxide or related precursors. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis. When applied to enantiopure indene oxide, the reaction proceeds with high stereocontrol.
For instance, treating (1S,2R)-indene oxide with sulfuric acid in acetonitrile (B52724) leads to the formation of a cis-oxazoline intermediate. nih.govmdpi.com The mechanism involves the opening of the epoxide to form a carbocation at the C1 position. The stereochemical information at the C2 position remains intact, directing the subsequent intramolecular cyclization to favor the cis product. nih.gov Subsequent hydrolysis of the oxazoline (B21484) furnishes the desired (1S,2R)-cis-1-amino-2-indanol. mdpi.com Initial attempts using this method reported yields of 55-60%. mdpi.com An optimized, larger-scale synthesis starting from enantioenriched indene oxide obtained via Jacobsen epoxidation, followed by the Ritter reaction sequence and an enantioenrichment step with L-tartaric acid, can yield the final product with an ee of >99%. nih.gov
Interestingly, the Ritter reaction can also be effectively applied to cis- or trans-1,2-indandiols, proceeding with high yield and without loss of stereochemical integrity, demonstrating the robustness of this method in controlling the final diastereoselectivity. acs.org
| Starting Material | Reagents | Key Intermediate | Final Product Yield (%) | Final Product ee (%) | Reference |
| Racemic Indene Oxide | H₂SO₄, MeCN | cis-Oxazoline | 55-60 | Racemic | mdpi.com |
| (1S,2R)-Indene Oxide (from Jacobsen Epoxidation) | H₂SO₄, MeCN, then L-tartaric acid | cis-Oxazoline | - | >99 | nih.gov |
Intramolecular Amide Cyclization Pathways
The intramolecular cyclization of an appropriately functionalized trans-1,2-disubstituted indane derivative is a classic and effective strategy to establish the cis stereochemistry of 1-amino-2-indanol. This approach typically involves the formation of a trans-1-amino-2-indanol derivative, which is then cyclized to a cis-oxazoline, followed by hydrolysis.
A foundational example of this strategy involves treating trans-2-bromoindan-1-ol with ammonia (B1221849), which is presumed to proceed through an indene oxide intermediate, to form trans-1-aminoindan-2-ol. nih.gov This intermediate is then acylated, for example with benzoyl chloride. nih.gov The resulting trans-amide is then treated with a reagent like thionyl chloride, which facilitates an intramolecular cyclization with inversion of configuration at the C2 position, leading to the formation of a cis-oxazoline. mdpi.com Acidic hydrolysis of this oxazoline then yields the racemic cis-1-amino-2-indanol. nih.govmdpi.com
An enantioselective variant of this strategy was developed starting from the Jacobsen epoxidation of indene to produce (1R,2S)-indene oxide with 80-85% ee. nih.gov The epoxide is opened with ammonia to give trans-1-amino-2-indanol, which is then benzoylated. A crucial recrystallization step enhances the enantiomeric purity of the trans-benzamide to 99% ee. Subsequent treatment with 80% sulfuric acid at 80°C induces cyclization to the oxazoline, which is hydrolyzed in situ to afford enantiopure (1S,2R)-cis-1-amino-2-indanol in 84% yield and >99% ee. nih.gov
| Precursor | Cyclization Reagent | Key Intermediate | Final Product | Reference |
| trans-2-Benzamido-1-indanol | Thionyl Chloride | cis-Oxazoline | Racemic cis-1-amino-2-indanol | mdpi.com |
| (1R,2S)-trans-2-Benzamido-1-indanol (99% ee) | 80% H₂SO₄ | cis-Oxazoline | (1S,2R)-cis-1-amino-2-indanol | nih.gov |
Chemoenzymatic Syntheses utilizing Biocatalysts (e.g., Lipases, ω-Transaminases)
Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiopure intermediates for the synthesis of cis-1-amino-2-indanol. Lipases and ω-transaminases are particularly effective for the kinetic resolution of racemic mixtures.
A successful strategy involves the enzymatic resolution of racemic trans-1-azido-2-indanol, which can be prepared from the epoxidation of indene followed by nucleophilic opening with sodium azide. mdpi.com Lipase (B570770) PS 30, through enzymatic acylation with isopropenyl acetate (B1210297), can selectively acylate one enantiomer, allowing for the separation of the unreactive (1S,2S)-azidoindanol (46% yield, >96% ee) from the acylated (1R,2R)-azido acetate (44% yield, >96% ee). mdpi.com The separated enantiomers can then be individually converted to the corresponding enantiomers of cis-1-amino-2-indanol.
ω-Transaminases have also been employed for the synthesis of enantiomerically pure cis-(1S,2R)-1-amino-2-indanol. nih.gov This can be achieved through the kinetic resolution of a diastereomeric mixture of (2R)-aminoindanols. In this process, the ω-transaminase selectively converts one diastereomer, allowing for the isolation of the desired enantiopure cis-aminoindanol. For example, from 40 mM (2R)-aminoindanol, 15.4 mM of cis-aminoindanol with 96% de could be obtained. nih.gov
| Biocatalyst | Substrate | Process | Product(s) | Yield (%) | ee/de (%) | Reference |
| Lipase PS 30 | Racemic trans-1-azido-2-indanol | Kinetic Resolution (Acylation) | (1S,2S)-azidoindanol / (1R,2R)-azido acetate | 46 / 44 | >96 / >96 | mdpi.com |
| ω-Transaminase | (2R)-Aminoindanol | Kinetic Resolution | cis-(1S,2R)-1-amino-2-indanol | 38.5 | 96 de | nih.gov |
Enantioselective C-H Functionalization Methodologies
Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy in organic synthesis. Recent advancements have led to the development of enantioselective C-H amination methods applicable to the synthesis of chiral β-amino alcohols, which are precursors to compounds like cis-1-amino-2-indanol.
One innovative approach involves a radical relay chaperone strategy for the enantio- and regioselective C-H amination of alcohols. researchgate.net While not directly demonstrated on an indanol substrate to produce cis-1-amino-2-indanol within the reviewed literature, the methodology is pertinent. It involves the temporary conversion of an alcohol to an imidate radical, which undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a β-radical. researchgate.netnih.gov This radical is then trapped in an enantioselective manner. For instance, a multi-catalytic system using a chiral copper catalyst and an iridium photocatalyst can facilitate the regio- and enantioselective HAT, followed by stereoselective amination to afford a chiral oxazoline, which can then be hydrolyzed to the enantioenriched β-amino alcohol. researchgate.net
Another strategy involves a copper-diimine catalyzed oxidative C-H insertion of carbamates derived from 2-indanol (B118314). mdpi.com This method proceeds through a radical pathway to form a cis-oxazoline, which upon hydrolysis yields cis-1-amino-2-indanol. While an enantioselective version of this reaction was developed, it resulted in moderate enantiomeric excesses of 13-18% ee. mdpi.com
| Method | Substrate | Key Features | Product | ee (%) | Reference |
| Radical Relay Chaperone (Cu/Ir catalysis) | General Alcohols | Intramolecular 1,5-HAT, enantioselective amination | Chiral β-amino alcohols | - | researchgate.netnih.gov |
| Copper-Diimine Catalyzed C-H Insertion | Carbamate (B1207046) of 2-indanol | Radical pathway, formation of cis-oxazoline | cis-1-amino-2-indanol | 13-18 | mdpi.com |
Chiral Pool Strategies from Precursors
The chiral pool provides a valuable source of enantiopure starting materials for the synthesis of complex molecules. Amino acids and sugars are common precursors in this strategy.
One such synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol starts from D-phenylalanine. mdpi.com The synthesis begins with the conversion of D-phenylalanine to the corresponding optically pure hydroxylated compound. This is followed by protection and conversion of the carboxylic acid to an acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation to construct the indanone ring system. Subsequent stereoselective reduction and deprotection steps lead to the final product.
Another elegant chiral pool approach utilizes a 7,3-xylofuranose derivative, prepared from diacetone-D-glucose. mdpi.com A key step in this multi-step synthesis is a Diels-Alder reaction to construct the indane skeleton with the correct stereochemistry, which is ultimately converted to the target aminoindanol (B8576300). mdpi.com
| Chiral Pool Precursor | Key Synthetic Steps | Final Product | Reference |
| D-Phenylalanine | Hydroxylation, intramolecular Friedel-Crafts acylation, stereoselective reduction | (1S,2R)-cis-1-amino-2-indanol | mdpi.com |
| 7,3-Xylofuranose derivative (from D-glucose) | Diels-Alder reaction | cis-1-amino-2-indanol | mdpi.com |
Diels-Alder Reactions as Key Stereocontrolling Steps
The Diels-Alder reaction has been effectively utilized as a key stereocontrolling step in the enantioselective synthesis of cis-1-amino-2-indanol. One notable synthesis begins with a 7,3-xylofuranose derivative, which is prepared from diacetone-D-glucose. mdpi.com In this pathway, the amine group is introduced with the correct configuration and subsequently protected. The protected amine then undergoes a Diels-Alder reaction when refluxed in toluene (B28343) at high temperatures (150 °C). mdpi.com This is followed by a rearomatization step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which leads to the indane skeleton with 81% yield. The final deprotection of the Boc group under acidic conditions yields the target cis-1-amino-2-indanol in 80% yield. mdpi.com
N-acyloxazolidinones derived from aminoindanol also serve as effective chiral auxiliaries in asymmetric Diels-Alder reactions. nih.govacs.org For instance, 1-(arylsulfonamido)indan-2-ols, when acylated with acryloyl chloride, react with cyclopentadiene (B3395910) in the presence of Lewis acids to yield cycloadducts with high diastereoselectivity (endo/exo ratios >99:1) and good to excellent yields. nih.gov
Resolution Techniques for Racemic cis-1-Amino-2-indanol
A significant number of synthetic routes produce a racemic mixture of cis-1-amino-2-indanol, necessitating effective resolution techniques to isolate the desired enantiomer. mdpi.com
Enzymatic Kinetic Resolution Processes (e.g., Lipase-Catalyzed Acylation)
Enzymatic kinetic resolution is a powerful method for separating enantiomers of cis-1-amino-2-indanol and its precursors. mdpi.com Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of either the amino or hydroxyl group. mdpi.comjocpr.com
One strategy involves the acylation of N-Cbz protected racemic cis-1-amino-2-indanol using vinyl acetate as the acyl donor, catalyzed by Pseudomonas cepacia lipase (PSL). mdpi.com This process enables a selective acylation of the R-enantiomer's alcohol group, achieving a 43% yield with an enantiomeric excess (ee) of over 99% at a 44% conversion rate. mdpi.comresearchgate.net
Another highly effective enzyme is Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435®. mdpi.comresearchgate.net This catalyst has been used for the selective N-acetylation of (1S,2R)-1-amino-2-indanol in a tetrahydrofuran (B95107) (THF) solution with ethyl acetate serving as the acyl donor, resulting in high enantiomeric excess. researchgate.net
| Enzyme | Substrate | Acyl Donor | Result | Reference |
| Pseudomonas cepacia Lipase (PSL) | N-Cbz protected racemic cis-1-amino-2-indanol | Vinyl acetate | R-selective acylation of alcohol (43% yield, >99% ee) | mdpi.com |
| Candida antarctica Lipase B (CAL-B, Novozym 435®) | Racemic cis-1-amino-2-indanol | Ethyl acetate | Selective N-acetylation of (1S,2R)-enantiomer | researchgate.net |
| Lipase PS (Pseudomonas sp.) | Racemic trans-1-azido-2-indanol | - | Resolution via enantioselective acylation | mdpi.com |
Chemical Resolution via Diastereomeric Salt Formation
Chemical resolution through the formation of diastereomeric salts is a classical and effective technique. mdpi.com This method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. mdpi.comnih.gov
(S)-2-Phenylpropionic acid has been successfully used as a resolving agent. mdpi.com It selectively crystallizes with (1R,2S)-1-amino-2-indanol, allowing for the isolation of the enantiopure amino alcohol in 35% yield after a basic work-up. The resolving agent can be recovered with high efficiency (93% yield). mdpi.com Similarly, (S)-Naproxen has been shown to preferentially crystallize with the (1R,2S)-enantiomer of cis-1-amino-2-indanol. acs.org Another approach involves peptide coupling with Boc-Phe-OH, which forms a pair of diastereomers that can be separated by silica (B1680970) gel chromatography. After separation, the amide bond is cleaved to release the enantioenriched cis-1-amino-2-indanol. mdpi.com
| Resolving Agent | Target Enantiomer | Yield of Enantiopure Product | Reference |
| (S)-2-Phenylpropionic acid | (1R,2S)-1-amino-2-indanol | 35% | mdpi.com |
| (S)-Naproxen | (1R,2S)-1-amino-2-indanol | - | acs.org |
| Boc-Phe-OH | (1R,2S) and (1S,2R) | 93% (after cleavage) | mdpi.com |
Continuous-Flow Resolution Systems
Continuous-flow systems offer a more efficient alternative to traditional batch resolution processes. mdpi.comresearchgate.net A continuous-flow kinetic resolution of racemic cis-1-amino-2-indanol has been developed using CAL-B immobilized on an acrylic resin (Novozym 435®) with ethyl acetate as the acyl donor. mdpi.comresearchgate.net This system achieves selective acylation of the amino group of the (1S,2R)-enantiomer. The controlled flow rate enhances the local concentration of the immobilized enzyme, leading to a more effective acylation rate compared to batch conditions. researchgate.net This method resulted in a 50% conversion and an ee of 99% for the recovered alcohols, with a high enantioselectivity factor (E > 200). mdpi.comresearchgate.net
Synthetic Routes to Substituted cis-1-Amino-2-indanol Derivatives
The synthesis of cis-1-amino-2-indanol derivatives with substituents on the aromatic ring is crucial for tuning the properties of the ligands and catalysts derived from them. nih.govnih.gov A common strategy involves the late-stage functionalization of the indane core. nih.gov
For example, the synthesis of 5-bromo-inda(box) ligands relies on accessing enantiopure 5-bromo-cis-aminoindanol. nih.gov A prevalent method starts with commercially available (1R,2S)-aminoindanol, which is first protected with a carbamate group. Subsequent bromination with N-Bromosuccinimide (NBS) yields a mixture of C5- and C6-halogenated isomers that require separation via HPLC. nih.gov An improved, scalable route involves the asymmetric epoxidation of 5-bromo-1-indanone (B130187) followed by ring-opening of the resulting enantiopure epoxide to install the cis-aminoalcohol moiety. This multi-step synthesis can be performed on a gram scale, providing access to the key 5-bromo-cis-aminoindanol intermediate in good yield. nih.gov These bromo-derivatives can then undergo further modifications, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of functional groups onto the aromatic ring. nih.gov
Control of cis-Selectivity and Enantioselectivity in Synthetic Pathways
Achieving high cis-selectivity and enantioselectivity is the central challenge in the synthesis of 1-amino-2-indanol. mdpi.comnih.gov Various strategies have been developed to address this. The conformational rigidity of the indane skeleton is key to the high selectivities often observed with catalysts and auxiliaries derived from it. nih.gov
One of the earliest syntheses of racemic cis-1-aminoindan-2-ol involved the treatment of trans-2-bromoindan-1-ol with ammonia to form trans-1-aminoindan-2-ol, presumably via an indene oxide intermediate. nih.gov The trans-amino alcohol was then converted to a cis-oxazoline, which upon acidic hydrolysis, furnished the desired cis-1-aminoindan-2-ol. nih.gov This highlights how stereochemistry can be inverted and controlled through cyclic intermediates.
In another example, the stereoselective reduction of an α-hydroxy oxime-ether derived from indan-1-one using a borane-THF complex yielded an 88:12 mixture of cis- and trans-aminoindanols, respectively. nih.gov This demonstrates that while a preference for the cis-isomer can be achieved, obtaining perfect selectivity often requires careful optimization of reagents and conditions. Intramolecular cyclization reactions are also a significant class of reactions for controlling the cis stereochemistry. mdpi.comresearchgate.net
Chemical Derivatization of Cis 1 Amino 2 Indanol for Diverse Research Applications
Protection Strategies for Amine and Hydroxyl Functionalities
The selective protection of the amine and hydroxyl groups of cis-1-amino-2-indanol is a fundamental first step in many synthetic routes, enabling regioselective modifications and preventing undesirable side reactions.
tert-Butoxycarbonyl (Boc) Protection of the Amine Moiety (e.g., Boc-(1R,2S)-(+)-cis-1-amino-2-indanol)
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality of cis-1-amino-2-indanol due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The introduction of the Boc group to form this compound is typically achieved by reacting the parent amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org Common bases and solvent systems include sodium hydroxide (B78521) in a water/tetrahydrofuran (B95107) mixture or 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile (B52724). fishersci.co.uk The reaction generally proceeds with high yield at room temperature. fishersci.co.uk For instance, a procedure involving the treatment of an amine with Boc₂O in an aqueous solution can be employed for this transformation. mdpi.com The resulting Boc-protected aminoindanol (B8576300) is a key intermediate in various synthetic endeavors, including the construction of more complex ligands and chiral auxiliaries. nih.govresearchgate.net The removal of the Boc group is readily accomplished using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol. fishersci.co.ukresearchgate.net
Other N- and O-Functionalization for Synthetic Utility
Beyond the widely used Boc protection, a variety of other N- and O-functionalizations of cis-1-amino-2-indanol have been explored to modulate its steric and electronic properties for specific applications in asymmetric catalysis. These modifications are crucial for fine-tuning the performance of the resulting chiral ligands and auxiliaries.
A range of protecting groups and functional moieties can be introduced at the nitrogen and oxygen atoms, as summarized in the table below.
| Functionalization Type | Reagent/Protecting Group | Resulting Derivative | Key Application/Significance |
| N-Protection | |||
| Carbobenzyloxy (Cbz) | N-Cbz-cis-1-amino-2-indanol | Used in enzymatic resolution processes. nih.gov | |
| 4-(Dimethylamino)benzamide | N-(4-(Dimethylamino)benzoyl)-cis-1-amino-2-indanol | Employed in kinetic resolution via enantioselective acylation. nih.gov | |
| Tosyl (Ts) | N-Tosyl-cis-1-amino-2-indanol | Serves as a chiral auxiliary in aldol (B89426) reactions. researchgate.net | |
| O-Functionalization | |||
| Acyl groups (e.g., isobutyryl) | O-Acyl-N-protected-cis-1-amino-2-indanol | Intermediates in kinetic resolution. nih.gov | |
| N,O-Difunctionalization | |||
| Acetyl (Ac) | N,O-Diacetyl-cis-1-amino-2-indanol | Substrate for enzymatic hydrolysis in resolution processes. nih.gov |
For example, N-Cbz protection has been utilized in the enzymatic resolution of racemic cis-1-amino-2-indanol, where the presence of the Cbz group allows for selective enzymatic acylation of the hydroxyl group. nih.gov Similarly, the formation of an N-(4-(dimethylamino)benzoyl) derivative has been instrumental in kinetic resolution strategies. nih.gov Furthermore, the synthesis of N-tosyl derivatives has led to the development of effective chiral auxiliaries for stereoselective aldol reactions. researchgate.net O-acylation, often in conjunction with N-protection, is another common strategy, particularly in the context of kinetic resolutions where the differential rate of acylation of the two enantiomers allows for their separation. nih.gov The preparation of N,O-diacetyl derivatives has also been reported as a substrate for enzymatic hydrolysis, providing another avenue for enantiomeric resolution. nih.gov
Synthesis of Conformationally Constrained Derivatives
A key attribute of cis-1-amino-2-indanol is its inherent conformational rigidity, which is a direct result of the fused five-membered ring with the benzene (B151609) ring. researchgate.net This rigidity is advantageous in asymmetric catalysis as it reduces the number of possible transition state conformations, often leading to higher enantioselectivity. researchgate.net Researchers have sought to further enhance this conformational constraint through the synthesis of derivatives with additional cyclic structures or bulky substituents.
One notable example is the synthesis of a benzo-fused amino indanol. This π-extended rigid amino indanol derivative was prepared from 3H-benz[e]indene through a sequence of oxidation, resolution, and a Ritter reaction. nih.gov The introduction of the additional benzene ring further restricts the conformational freedom of the molecule, potentially leading to improved performance as a chiral ligand or auxiliary. The conformational rigidity of such derivatives makes the transition state in asymmetric reactions more predictable, which is a significant advantage in the rational design of catalysts. researchgate.net
Formation of Key Heterocyclic Scaffolds (e.g., Oxazolines, Oxazolidines, Oxazaborolidines)
The vicinal amino and hydroxyl functionalities of cis-1-amino-2-indanol provide an ideal template for the construction of various heterocyclic scaffolds that are central to many classes of chiral ligands and catalysts.
Oxazolines: The synthesis of oxazolines from cis-1-amino-2-indanol is a common strategy for generating precursors to important ligands. A frequently employed method involves the intramolecular cyclization of an N-acyl derivative. For instance, treatment of trans-1-amino-2-indanol with an acyl chloride (e.g., 4-nitrobenzoyl chloride) followed by reaction with thionyl chloride leads to the formation of a cis-oxazoline with inversion of configuration at the C2 position. researchgate.net Subsequent acidic hydrolysis of the oxazoline (B21484) yields the desired cis-1-amino-2-indanol. researchgate.net Alternatively, a one-step procedure for the synthesis of 2-(aminophenyl)-2-oxazolines involves the reaction of cis-1-amino-2-indanol with isatoic anhydride (B1165640) in the presence of a Lewis acid catalyst like zinc chloride. nih.gov
Oxazolidines: Oxazolidines can be formed through the condensation of cis-1-amino-2-indanol with aldehydes. This reaction proceeds via an intermediate imine, which then undergoes intramolecular cyclization. researchgate.net For example, the reaction of (1R,2S)-1-amino-2-indanol with salicylaldehyde (B1680747) in ethanol (B145695) can lead to the formation of the corresponding oxazolidine. researchgate.net Another approach involves a Curtius rearrangement of a hydroxy acid derivative to form an oxazolidinone, which can then be hydrolyzed to the amino alcohol. researchgate.net This method has been used in an enantioselective synthesis of cis-1-amino-2-indanol. researchgate.net
Oxazaborolidines: Oxazaborolidines derived from cis-1-amino-2-indanol are highly effective catalysts for the enantioselective reduction of ketones, a transformation famously known as the Corey-Bakshi-Shibata (CBS) reduction. These catalysts are typically prepared by reacting the amino alcohol with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex. nih.gov The resulting oxazaborolidine can then be used in catalytic amounts to achieve high enantioselectivity in the reduction of a wide range of prochiral ketones. nih.gov The conformational rigidity of the indanol backbone is credited with the high levels of stereocontrol observed with these catalysts. researchgate.net
Rational Design of Derivatized Ligands (e.g., BOX, PyBOX, Thiourea-Urea scaffolds)
The unique stereochemical and conformational features of cis-1-amino-2-indanol have made it a privileged scaffold for the rational design of a variety of chiral ligands for asymmetric catalysis.
BOX and PyBOX Ligands: Bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are among the most successful classes of C₂-symmetric ligands in asymmetric catalysis. The synthesis of these ligands often utilizes cis-1-amino-2-indanol as the chiral building block. A general and efficient one-pot synthesis of BOX ligands involves the condensation of a dinitrile, such as malononitrile, with two equivalents of the chiral amino alcohol in the presence of a Lewis acid, typically zinc triflate. researchgate.net Similarly, PyBOX ligands can be synthesized by reacting 2,6-dicyanopyridine with cis-1-amino-2-indanol. researchgate.net The indane-based BOX and PyBOX ligands, often referred to as IndaBOX ligands, have demonstrated exceptional performance in a wide array of metal-catalyzed reactions, including Diels-Alder reactions and cyclopropanations. organic-chemistry.orgresearchgate.net
Thiourea-Urea Scaffolds: Chiral thiourea (B124793) and urea (B33335) derivatives have emerged as powerful organocatalysts that operate through hydrogen bonding interactions. The synthesis of thiourea-based ligands from cis-1-amino-2-indanol can be achieved by reacting the amine functionality with an appropriate isothiocyanate. nih.gov This reaction is a common method for the preparation of chiral thioureas from primary amines. nih.gov The resulting thiourea derivative, incorporating the rigid and chiral indanol backbone, can act as a bifunctional catalyst, with the thiourea moiety providing hydrogen bond donors and the hydroxyl or a derivatized group providing an additional interaction site. These catalysts have shown great promise in a variety of asymmetric transformations, including Mannich and Michael reactions. researchgate.net The design of such ligands is guided by the principle of creating a well-defined chiral pocket that can effectively discriminate between the enantiotopic faces of a substrate.
Mechanistic Elucidation and Computational Studies of Cis 1 Amino 2 Indanol Systems
Reaction Mechanism Investigations in Aminoindanol-Mediated Transformations
The predictable stereochemical outcome of reactions involving cis-1-amino-2-indanol derivatives stems from specific, often sterically controlled, mechanistic pathways.
The Ritter reaction is a practical and widely used method for synthesizing cis-1-amino-2-indanol. nih.gov Mechanistic studies, particularly on the reaction starting from enantioenriched indene (B144670) oxide, provide significant insights. The proposed mechanism suggests that in the presence of sulfuric acid (H₂SO₄), the indene oxide epoxide ring opens to form a carbocation intermediate. nih.govmdpi.com This carbocation is central to the reaction's outcome and can follow several pathways:
It can be reversibly trapped by the bisulfate anion (HSO₄⁻).
It can undergo a 1,2-hydride shift, leading to the formation of an undesired indanone byproduct.
The primary and desired pathway involves its trapping by a nitrile, such as acetonitrile (B52724), which acts as the nucleophile. mdpi.com
This trapping results in the formation of diastereomeric cis- and trans-nitrilium ions. A key aspect of the mechanism is the equilibrium between these two ions. The cis-nitrilium ion undergoes a rapid intramolecular cyclization, which shifts the equilibrium, favoring the formation of the desired cis-oxazoline product. nih.govmdpi.com This cyclized intermediate is then hydrolyzed to yield cis-1-amino-2-indanol. The use of fuming sulfuric acid has been found to suppress the formation of the indanone byproduct, thereby improving the reaction yield. nih.gov This mechanism ensures that the stereochemical information from the C2 carbon of the starting epoxide is effectively transferred to the final product. nih.gov
Table 1: Key Intermediates in the Proposed Ritter Reaction Mechanism nih.govmdpi.com
| Intermediate | Description | Role in Mechanism |
|---|---|---|
| Carbocation | Formed by the acid-catalyzed opening of the indene oxide ring. | Central electrophilic species that is trapped by the nitrile. |
| cis-Nitrilium Ion | Formed by the attack of acetonitrile on the carbocation. | Undergoes rapid intramolecular cyclization to form the key oxazoline (B21484) ring. |
| trans-Nitrilium Ion | Diastereomer of the cis-nitrilium ion. | Exists in equilibrium with the cis-isomer but cyclizes much slower. |
| Oxazoline | The five-membered heterocyclic product of the intramolecular cyclization. | Precursor to the final amino alcohol product upon hydrolysis. |
Intramolecular cyclization is a cornerstone strategy for ensuring the cis stereochemistry in the synthesis of 1-amino-2-indanol. mdpi.com One of the principal approaches involves the formation of a five-membered ring through an intramolecular substitution reaction. nih.gov The general strategy requires a precursor molecule with an amide or urethane (B1682113) (such as a Boc group) at the C1 position and a suitable leaving group at the C2 position. mdpi.com
The cyclization proceeds via an intramolecular Sₙ2-type reaction, where the oxygen atom of the amide or urethane acts as a nucleophile, attacking the C2 carbon and displacing the leaving group. This process leads to the formation of a cyclic intermediate, typically an oxazoline or oxazolidinone ring, which locks the C1 and C2 substituents into a cis configuration due to the geometric constraints of the newly formed ring. mdpi.com Subsequent hydrolysis of this cyclic intermediate under acidic or basic conditions opens the ring to reveal the final cis-1-amino-2-indanol product.
The direct amination of a C-H bond offers an atom-economical route to synthesize cis-1-amino-2-indanol derivatives. Mechanistic studies have focused on the intramolecular amination of the benzylic C(sp³)-H bond starting from a 2-indanol (B118314) precursor. nih.gov This transformation is often mediated by transition metal catalysts, such as those based on rhodium, ruthenium, or manganese. mdpi.com
The key mechanistic feature is the in-situ generation of a highly reactive metal-nitrene intermediate from a precursor like a carbamate (B1207046), sulfamate (B1201201) ester, or azidoformate. mdpi.com The geometry of the 2-indanol substrate directs this nitrene intermediate to insert into the benzylic C-H bond at the C1 position. This directed insertion preferentially forms the cis product, resulting in a tricyclic oxazolidinone. mdpi.com The reaction proceeds with high stereoselectivity because the insertion occurs on the same face of the five-membered ring from which the nitrene is generated. This oxazolidinone can then be hydrolyzed to afford the enantiopure cis-1-amino-2-indanol. mdpi.com
Table 2: Catalysts and Precursors in Chiral C-H Amination mdpi.com
| Catalyst Type | Precursor for Nitrene | Resulting Intermediate |
|---|---|---|
| Rhodium (II) complexes | Carbamates, Sulfamate esters | Oxazolidinone |
| Ruthenium (II) complexes | Sulfamate esters | Oxazolidinone |
| Manganese (III) complexes | Sulfamate esters | Oxazolidinone |
Conformational Analysis and Stereoelectronic Effects
Computational studies have been instrumental in understanding the conformational preferences and the non-covalent interactions that define the structure of cis-1-amino-2-indanol systems.
The relative orientation of the amino and hydroxyl groups in cis-1-amino-2-indanol is stabilized by a network of non-covalent interactions, most notably intramolecular hydrogen bonding. nih.gov In the isolated molecule, a significant intramolecular hydrogen bond exists between the hydroxyl proton and the nitrogen atom of the amino group (OH···N). nih.gov
However, the conformational landscape is complex and influenced by the environment. Spectroscopic (IR and VCD) and computational (DFT) studies on (1S,2R)-(-)-cis-1-amino-2-indanol in a solvent like DMSO show a clear competition between intramolecular and intermolecular hydrogen bonds. nih.gov In the presence of a hydrogen-bond-accepting solvent, the intramolecular OH···N bond can be disrupted in favor of forming stronger intermolecular hydrogen bonds with solvent molecules. nih.gov Theoretical calculations indicate that at least two solvent molecules are needed to accurately model the experimental spectra, suggesting a complex solute-solvent cluster formation. nih.gov Other potential, albeit weaker, non-covalent interactions, such as NH···π and OH···π interactions with the aromatic ring, may also contribute to the stability of certain conformers. researchgate.net
The specific (1R,2S) chirality of Boc-(+)-cis-1-amino-2-indanol is fundamental to its molecular structure and function in asymmetric synthesis. The chirality fixes the relative positions of the substituents on the five-membered ring, leading to a conformationally constrained and rigid skeleton. nih.gov This rigidity is a distinct advantage over more flexible acyclic amino alcohols, as it makes the transition states in which it participates more predictable, leading to higher levels of enantioselectivity. nih.gov
The three-dimensional arrangement dictated by the (1R,2S) configuration creates a well-defined chiral environment. When used as a ligand for a metal catalyst or as a covalently-bound chiral auxiliary, this fixed conformation effectively shields one face of the reactive center, forcing incoming reagents to approach from the less hindered side. This steric control is the basis for the high diastereoselectivity and enantioselectivity observed in many reactions, including aldol (B89426) reactions, Diels-Alder reactions, and asymmetric reductions. nih.gov The inherent chirality directly translates into a specific and predictable molecular shape that is crucial for its role in inducing asymmetry. nih.govmdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the electronic structure and energetic properties of cis-1-amino-2-indanol systems. wikipedia.org These calculations provide insights into the conformational preferences, intramolecular interactions, and the nature of intermolecular complexes of the molecule.
Researchers have employed DFT to simulate the infrared (IR) and vibrational circular dichroism (VCD) spectra of the enantiomer, (1S,2R)-(-)-cis-1-amino-2-indanol. nih.govresearchgate.net These simulations are critical for interpreting experimental spectra and understanding how the molecule's vibrational modes are influenced by its structure and environment. nih.gov For instance, studies have shown that in the isolated state, the molecule is stabilized by an intramolecular hydrogen bond between the hydroxyl (OH) group and the amino (N) group. nih.govresearchgate.net
DFT calculations have been instrumental in elucidating the competition between this intramolecular hydrogen bond and intermolecular hydrogen bonds with solvent molecules. nih.gov When studying the molecule in a solvent like dimethyl sulfoxide (B87167) (DMSO-d6), simulations at the DFT level, often within a cluster-in-the-liquid model, are necessary to accurately reproduce the experimental spectra. nih.govresearchgate.net These computational models reveal that the formation of intermolecular hydrogen bonds with the solvent can disrupt the intramolecular OH···N interaction. nih.gov
The level of theory and basis set are critical for obtaining accurate results. A common approach involves geometry optimization followed by frequency calculations to predict vibrational spectra. The calculated Gibbs free energies of different solute-solvent complexes help in determining their relative populations based on the Boltzmann distribution. nih.gov
Table 1: Representative DFT Calculation Parameters for cis-1-Amino-2-indanol Systems
| Parameter | Description | Example Application |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X |
| Basis Set | Set of functions used to build molecular orbitals. | 6-311++G(d,p), aug-cc-pVDZ |
| Solvation Model | Accounts for the effect of the solvent. | Polarizable Continuum Model (PCM), Cluster-in-the-liquid |
| Calculated Property | The energetic or structural parameter of interest. | Gibbs Free Energy, Optimized Geometry, Vibrational Frequencies |
This table is illustrative and based on common practices in computational chemistry for such systems.
Spectroscopic Probes of Molecular Structure and Interactions (e.g., IR-UV Spectroscopy, Vibrational Circular Dichroism (VCD))
Spectroscopic techniques provide experimental evidence for the structural and interactive properties of cis-1-amino-2-indanol, with results often being interpreted through the lens of quantum chemical calculations.
Infrared-Ultraviolet (IR-UV) Double Resonance Spectroscopy has been utilized to study the neutral form of (1R,2S)-cis-1-amino-2-indanol in a molecular beam. researchgate.net This technique allows for conformer-specific IR spectroscopy, providing detailed information about the vibrational frequencies of the molecule in a solvent-free environment. These experimental spectra can be directly compared with the results of DFT calculations to confirm the presence of specific conformations, such as those stabilized by the intramolecular hydrogen bond. researchgate.net
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that provides three-dimensional structural information. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.
For cis-1-amino-2-indanol, VCD has been used to study the effects of solvation on its structure. nih.govresearchgate.net Experimental VCD spectra of (1S,2R)-(-)-cis-1-amino-2-indanol in DMSO-d6, when compared with DFT-simulated spectra, clearly indicate the disruption of the intramolecular hydrogen bond and the formation of intermolecular hydrogen bonds with the solvent. nih.gov The study highlighted that at least two solvent molecules are needed in the computational model to accurately reproduce the experimental VCD and IR spectra, underscoring the specific nature of the solute-solvent interactions. nih.gov The ability to simulate VCD spectra using DFT is crucial for assigning the absolute configuration of chiral molecules. wikipedia.orgru.nl
Table 2: Spectroscopic Data for cis-1-Amino-2-indanol Systems
| Spectroscopic Technique | Region Studied | Information Obtained | Key Finding |
|---|---|---|---|
| IR-UV Double Resonance | OH/NH stretch region (~3 µm) | Vibrational frequencies of isolated conformers | Confirmation of intramolecular hydrogen bonding in the gas phase. researchgate.net |
| Vibrational Circular Dichroism (VCD) | Mid-IR | Absolute configuration, conformational analysis, solute-solvent interactions | Evidence of intermolecular hydrogen bond formation disrupting the intramolecular OH···N bond in DMSO solvent. nih.govresearchgate.net |
| Infrared (IR) Absorption | Mid-IR | Vibrational modes, hydrogen bonding status | Shift in vibrational frequencies upon intermolecular H-bond formation with solvent molecules. nih.gov |
Role of Cis 1 Amino 2 Indanol Derivatives in Asymmetric Catalysis
Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Derivatives of cis-1-amino-2-indanol are highly valued as ligands in metal-catalyzed asymmetric reactions. nih.gov Their bidentate nature allows them to form stable complexes with various transition metals, creating a well-defined chiral environment around the metallic center that effectively controls the stereochemical outcome of the reaction. nih.govmdpi.com The rigidity of the indanol backbone minimizes conformational flexibility, leading to more predictable transition states and, consequently, higher enantioselectivity. nih.govmdpi.com
One of the most significant applications of cis-1-amino-2-indanol is as a precursor to chiral oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. nih.govinsuf.org These catalysts are generated in situ or used as isolated reagents, created by reacting the amino alcohol with a borane (B79455) source like borane-methyl sulfide (B99878) complex (BMS). nih.govnih.gov The resulting oxazaborolidine creates a highly organized transition state that effectively blocks one face of the ketone, leading to the predictable formation of one enantiomer of the corresponding secondary alcohol. insuf.orgresearchgate.net
The catalytic efficiency of oxazaborolidines derived from cis-1-amino-2-indanol is often superior to those from other chiral amino alcohols. mdpi.comresearchgate.net Studies have demonstrated that using catalytic amounts (as low as 5-10 mol%) of the aminoindanol-derived catalyst can achieve high yields and excellent enantioselectivities (>85% ee) for the reduction of various cyclic and acyclic ketones. nih.gov For instance, the reduction of acetophenone (B1666503) using a catalyst derived from cis-1-amino-2-indanol afforded the product with an enantioselectivity of 87% ee, which was higher than that achieved with several other amino alcohol-based catalysts under similar conditions. nih.gov Further enhancements have been achieved by modifying the reduction system; for example, the in situ generation of the catalyst using (1S, 2R)-(-)-cis-1-amino-2-indanol with tetrabutylammonium (B224687) borohydride (B1222165) and methyl iodide has been shown to reduce a range of substituted acetophenones with enantiomeric excess up to 96%. ijprs.com
| Ketone | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (1R,2S)-1-amino-2-indanol / BMS | 95 | 87 | nih.gov |
| α-Tetralone | (1R,2S)-1-amino-2-indanol / BMS | 95 | 95 | nih.gov |
| 1-Indanone | (1R,2S)-1-amino-2-indanol / BMS | 90 | 94 | nih.gov |
| Acetophenone | (1S,2R)-1-amino-2-indanol / TBAB / MeI | 89 | 91 | ijprs.com |
| 4-Chloroacetophenone | (1S,2R)-1-amino-2-indanol / TBAB / MeI | 85 | 96 | ijprs.com |
BMS: Borane-methyl sulfide, TBAB: Tetrabutylammonium borohydride, MeI: Methyl iodide
The rigid backbone of cis-1-amino-2-indanol makes its derivatives excellent ligands for a variety of transition metals, facilitating a range of asymmetric transformations. mdpi.com Ruthenium complexes incorporating cis-aminoindanol ligands have proven to be highly effective for the asymmetric transfer hydrogenation of aromatic ketones. nih.govacs.org In these systems, a ruthenium(II) precursor, a base such as potassium hydroxide (B78521), and a hydrogen source like isopropanol (B130326) are used. The cis-aminoindanol ligand coordinates to the ruthenium center, creating a chiral catalyst that delivers hydrogen with high enantioselectivity to the ketone, yielding chiral alcohols. nih.gov The performance of cis-aminoindanol in this capacity is notably superior to that of more flexible ligands like phenylglycinol. nih.gov
Copper complexes are also prominent in this area. rsc.org Chiral bis(oxazoline) ligands (BOX) derived from cis-1-amino-2-indanol are particularly noteworthy. nih.govmdpi.com These C2-symmetric ligands chelate to copper(II) ions, forming potent Lewis acid catalysts for reactions like asymmetric Diels-Alder cycloadditions. nih.gov The well-defined chiral pocket created by the ligand-metal complex directs the approach of the substrates, ensuring high stereocontrol. mdpi.com
| Metal | Ligand Type | Reaction Type | Substrate Example | Result | Reference |
| Ruthenium(II) | cis-Aminoindanol | Transfer Hydrogenation | Acetophenone | High yield, >95% ee | nih.gov |
| Copper(II) | Bis(oxazoline) (BOX) | Diels-Alder | N-Crotonyloxazolidinone + Cyclopentadiene (B3395910) | High yield and diastereoselectivity | nih.gov |
Asymmetric hydrosilylation is a powerful method for the reduction of prochiral ketones to chiral secondary alcohols. doi.org This reaction typically involves a transition metal catalyst, a chiral ligand, and a silane (B1218182) as the hydride source. The initial product is a silyl (B83357) ether, which is then hydrolyzed to the alcohol. doi.org Chiral ligands derived from amino alcohols are frequently employed to control the stereochemistry of the hydride transfer from the silicon to the carbonyl carbon. researchgate.net
Complexes of rhodium and copper with chiral ligands are commonly used for this transformation. doi.orgresearchgate.net While a broad range of ligands has been explored, the structural features of cis-1-amino-2-indanol derivatives make them suitable candidates for creating the necessary chiral environment. The reaction is sensitive to the electronic and steric properties of both the ketone substrate and the ligand. For example, in copper-catalyzed systems, substituents on the aromatic ring of the ketone can influence the enantioselectivity, with ortho-substituents sometimes leading to lower ee values compared to meta- or para-substituents. doi.org The development of highly efficient and broadly applicable catalytic systems based on non-noble metals like zinc and copper with various chiral ligands remains an active area of research. doi.org
Chiral Auxiliaries in Diastereoselective Synthesis
In this approach, the cis-1-amino-2-indanol moiety is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. mdpi.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. nih.gov The conformational rigidity of the indanol framework is key to its effectiveness, as it locks the substrate into a specific conformation, exposing one face to attack by a reagent while shielding the other. nih.gov
The diastereoselective alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. uwo.ca Chiral auxiliaries are widely used to control the stereochemistry of this process. harvard.edu cis-1-Amino-2-indanol can be converted into derivatives, such as oxazolidinones, which are then attached to a carboxylic acid fragment to form an imide. nih.gov Deprotonation of this imide generates a chiral enolate. The bulky and rigid indanol-derived auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered side. uwo.caharvard.edu This strategy has been successfully applied to the synthesis of stereochemically complex molecules, including α-substituted and α,α-disubstituted amino acids. nih.govnih.gov The predictability and reliability of this method make it a powerful tool in organic synthesis. uwo.ca
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with up to four new stereocenters. nih.gov Controlling the enantioselectivity of this reaction is of great synthetic importance. nih.govacs.org Derivatives of cis-1-amino-2-indanol have been shown to be highly effective chiral auxiliaries for this purpose. nih.gov
In a notable application, (1R, 2S)-1-amino-2-indanol is first converted to an arylsulfonamide, which is then acylated with acryloyl chloride to form a chiral dienophile. nih.gov When this dienophile reacts with a diene like cyclopentadiene in the presence of a Lewis acid, the reaction proceeds with excellent diastereoselectivity. nih.gov The chiral auxiliary directs the cycloaddition to occur on a specific face of the acrylate (B77674), resulting in the formation of one major diastereomer of the cycloadduct. nih.gov The reaction exhibits complete endo-selectivity and high diastereomeric excesses, often exceeding 90%. nih.gov A significant advantage of this method is that the auxiliary can be removed under mild hydrolysis conditions and recovered in high yield without any loss of optical purity, making the process efficient and economical. nih.gov
| Entry | Lewis Acid | Yield (%) | endo-Diastereoselectivity (de, %) | Reference |
| 1 | Et₂AlCl | 88 | 84 | nih.gov |
| 2 | TiCl₄ | 85 | 86 | nih.gov |
| 3 | SnCl₄ | 80 | 88 | nih.gov |
| 4 | BCl₃ | 75 | 92 | nih.gov |
Reaction of an acrylate ester of a cis-1-arylsulfonamido-2-indanol with cyclopentadiene.
Stereoselective Aldol (B89426) and Mannich Reactions
Derivatives of cis-1-amino-2-indanol have proven to be highly effective in directing the stereochemical outcome of aldol and Mannich reactions, which are fundamental methods for constructing complex organic molecules.
In the realm of aldol reactions , pioneering work by Ghosh and coworkers demonstrated the utility of an oxazolidinone chiral auxiliary derived from (1S,2R)-cis-aminoindanol. nih.govresearchgate.net When this auxiliary is used to form N-acyl imides, the subsequent boron-mediated aldol reactions with various aldehydes proceed with exceptional diastereofacial selectivity, yielding the syn-aldol products. nih.gov An advantage of this system is that both enantiomers of the aminoindanol (B8576300) auxiliary are readily accessible, allowing for the synthesis of either enantiomer of the desired product. nih.gov The reactions are characterized by high yields and almost complete diastereoselectivity. nih.gov
Table 1: Asymmetric Aldol Reactions Using a (1S,2R)-cis-Aminoindanol-Derived Chiral Auxiliary nih.gov
| Aldehyde (R-CHO) | Product | Diastereoselectivity (syn:anti) | Yield (%) |
|---|---|---|---|
| Isobutyraldehyde | 3-Hydroxy-2,4-dimethylpentanoic acid derivative | >99:1 | 85 |
| Benzaldehyde | 3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | >99:1 | 87 |
Data sourced from studies by Ghosh et al. The auxiliary used was a propionyl oxazolidinone derived from (1S,2R)-cis-1-amino-2-indanol.
For Mannich reactions , ligands derived from cis-1-amino-2-indanol are used in the catalytic asymmetric addition of enolates to imines. acs.org These reactions, often catalyzed by metal complexes featuring the chiral aminoindanol-based ligand, provide access to chiral β-amino carbonyl compounds, which are valuable synthetic intermediates. nih.govfrontiersin.org The chiral environment created by the ligand directs the approach of the nucleophile to the imine, controlling the stereochemistry of the newly formed stereocenters.
Other Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations
The utility of cis-1-amino-2-indanol derivatives extends to a variety of other critical asymmetric transformations.
Conjugate Additions: Chiral auxiliaries and ligands derived from cis-1-amino-2-indanol are employed in asymmetric conjugate additions (Michael additions). nih.govnih.gov In these reactions, a chiral ligand-metal complex activates an α,β-unsaturated compound towards nucleophilic attack, and the rigid ligand architecture guides the nucleophile to one face of the molecule, resulting in high enantioselectivity. nih.gov
Henry Reactions: The asymmetric Henry (nitroaldol) reaction, which involves the addition of a nitroalkane to an aldehyde, can be catalyzed by copper complexes of cis-1-amino-2-indanol-derived ligands. These catalytic systems are effective in producing chiral β-nitro alcohols with good to excellent enantioselectivities.
Friedel-Crafts Alkylation: While intramolecular Friedel-Crafts reactions are a key step in some syntheses of the aminoindanol core itself, derivatives of cis-1-amino-2-indanol are also used as chiral ligands in intermolecular asymmetric Friedel-Crafts alkylations. mdpi.comresearchgate.net For instance, chiral copper complexes bearing bis(oxazoline) ligands derived from aminoindanol can catalyze the enantioselective addition of indoles to alkylidene malonates, affording functionalized indole (B1671886) derivatives in high yields and enantiomeric excess.
Enantioselective Resolving Agents for Chiral Substrates
Beyond catalysis, cis-1-amino-2-indanol is a highly effective chiral resolving agent, used to separate the enantiomers of racemic compounds. nih.govresearchgate.net This application leverages the ability of the enantiomerically pure amino alcohol to form diastereomeric adducts with a racemic substrate, which can then be separated physically.
A primary application is the resolution of racemic carboxylic acids . mdpi.comnih.gov The basic amino group of (1R,2S)- or (1S,2R)-cis-1-amino-2-indanol reacts with a racemic acid to form a pair of diastereomeric ammonium (B1175870) salts. Due to their different physical properties, these salts often exhibit different solubilities, allowing for one diastereomer to be selectively crystallized from the solution. mdpi.com For example, (1R,2S)-1-amino-2-indanol has been used to effectively resolve racemic profens, such as naproxen, through this method. mdpi.comacs.org After separation, the pure enantiomer of the acid can be recovered by a simple acid-base workup.
Similarly, these amino alcohols are used in the kinetic resolution of racemic secondary alcohols . researchgate.netacs.org This is often achieved through enantioselective acylation, where a derivative of cis-1-amino-2-indanol may act as a chiral catalyst or reagent that preferentially acylates one enantiomer of the alcohol over the other, leaving the unreacted enantiomer in high enantiomeric purity. mdpi.com
Principles of Chiral Induction and Enantioselectivity
The remarkable success of cis-1-amino-2-indanol derivatives in asymmetric synthesis stems from the molecule's unique and rigid structural framework. nih.govnih.gov The fusion of the five-membered aliphatic ring to the benzene (B151609) ring creates a conformationally constrained system that is more rigid than acyclic amino alcohol ligands like phenylglycinol. nih.gov This rigidity is the key to predictable and effective chiral induction.
In catalytic systems, the cis-1,2-amino and hydroxyl groups act as a bidentate ligand, chelating to a metal center to form a stable, well-defined chiral pocket. csic.es The steric bulk of the indane backbone and any substituents on the ligand project into the space around the metal, creating a highly asymmetric environment. csic.es This chiral pocket forces the reacting substrates to adopt a specific orientation upon coordination, thereby directing their subsequent reaction pathway. csic.es The enantioselectivity of a reaction is determined by the energy difference between the two competing diastereomeric transition states; the rigidity of the aminoindanol ligand serves to maximize this energy difference, leading to one pathway being heavily favored and resulting in high enantiomeric excess. csic.es
For the syn-selective aldol reactions mentioned previously, the stereochemical outcome has been rationalized using a Zimmerman-Traxler type transition state model . nih.gov This model posits the formation of a rigid, chair-like seven-membered ring intermediate involving the boron enolate of the N-acyl oxazolidinone auxiliary and the aldehyde. The specific geometry of this transition state assembly shields one face of the enolate, forcing the aldehyde to approach from the opposite face and thus dictating the observed syn-diastereoselectivity. nih.gov The predictability of this model underscores the power of the conformationally locked aminoindanol scaffold in designing stereoselective reactions.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Methodologies for Enantiopure cis-1-Amino-2-indanol Synthesis
While several methods exist for the synthesis of enantiopure cis-1-amino-2-indanol, the development of more efficient, sustainable, and cost-effective strategies remains a significant research focus. mdpi.comnih.gov Current methodologies often rely on multi-step sequences, resolution of racemic mixtures, or the use of stoichiometric chiral reagents, which can be resource-intensive. mdpi.com
Future research is geared towards the following areas:
Catalytic Asymmetric Synthesis: A primary objective is the development of direct catalytic asymmetric routes from simple achiral precursors like indene (B144670) or indene oxide. mdpi.com This includes the refinement of existing methods such as the Jacobsen epoxidation followed by Ritter reaction, aiming for higher efficiency and lower catalyst loadings. mdpi.comnih.gov
Biocatalysis: The use of enzymes for the kinetic resolution of racemic intermediates or for the direct asymmetric functionalization of prochiral substrates presents a green and highly selective alternative. Research into novel enzymes with tailored substrate specificities for indane-based scaffolds is a promising avenue.
Photocatalysis and Electrocatalysis: Recent explorations into electrophotocatalytic conditions for Ritter-type reactions from indene derivatives highlight a move towards more sustainable synthetic methods. mdpi.comresearchgate.net These approaches can potentially reduce the reliance on chemical oxidants and reductants, operating under milder conditions.
Continuous Flow Synthesis: The adaptation of existing synthetic routes to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. This is particularly relevant for industrial-scale production of enantiopure cis-1-amino-2-indanol.
A comparative overview of selected synthetic strategies is presented in Table 1.
Table 1: Selected Methodologies for the Synthesis of Enantiopure cis-1-Amino-2-indanol
| Methodology | Key Features | Potential for Improvement |
| Chemical Resolution | Resolution of racemic cis-1-amino-2-indanol using chiral acids. mdpi.com | Inherently limits yield to a theoretical maximum of 50%; requires additional separation steps. |
| Jacobsen Epoxidation/Ritter Reaction | Enantioselective epoxidation of indene followed by regioselective ring-opening. mdpi.comnih.gov | Optimization of catalyst loading and turnover number; exploring alternative, more sustainable oxidants. |
| Enzymatic Reduction | Baker's yeast reduction of a functionalized indanone derivative followed by Curtius rearrangement. nih.gov | Screening for more efficient and selective enzyme systems; process optimization for higher substrate concentrations. |
| Intramolecular Cyclization | Cyclization of trans-2-azido-1-indanol derivatives. mdpi.com | Development of catalytic enantioselective versions of the initial azido-alcohol formation. |
Design and Synthesis of Highly Efficient and Selective Aminoindanol-Based Catalysts
The rigid bicyclic structure of cis-1-amino-2-indanol is a key feature that imparts high levels of stereocontrol in asymmetric catalysis. nih.govnih.gov Derivatization of the amino and hydroxyl groups allows for the synthesis of a wide array of ligands and organocatalysts. beilstein-journals.orgmdpi.com Future research in this area is focused on creating catalysts with enhanced activity, broader substrate scope, and improved selectivity.
Key directions include:
Bifunctional Catalysts: The aminoindanol (B8576300) scaffold is ideal for constructing bifunctional catalysts where, for instance, a hydrogen-bond donor (like a thiourea (B124793) or squaramide moiety) and a Lewis basic site can cooperatively activate the substrates. beilstein-journals.orgnih.gov The design of novel linkers and functional groups will lead to more sophisticated bifunctional systems with finely-tuned reactivity.
Immobilized Catalysts: To facilitate catalyst recovery and reuse, a critical aspect of green chemistry, efforts are being directed towards the immobilization of aminoindanol-derived catalysts on solid supports, such as polymers or silica (B1680970) gel.
Supramolecular Catalysis: The incorporation of aminoindanol-based catalytic units into larger supramolecular assemblies or metal-organic frameworks (MOFs) could lead to catalysts with unique microenvironments, potentially enhancing selectivity and mimicking enzymatic catalysis.
Multi-catalyst Systems: The design of aminoindanol derivatives that can function effectively in cascade or tandem reactions, possibly in conjunction with other types of catalysts (e.g., metal catalysts or biocatalysts), is an emerging field that promises to streamline complex molecular syntheses. nih.gov
Advanced Mechanistic Insights into Complex Aminoindanol-Catalyzed Processes
A deeper understanding of reaction mechanisms is crucial for the rational design of more effective catalysts. scripps.edu While the general modes of action for many aminoindanol-based catalysts are understood, detailed mechanistic pictures, including the precise structures of transition states and catalyst-substrate interactions, are often lacking. nih.gov
Future research will likely involve:
In-depth Kinetic Studies: Detailed kinetic analyses, including reaction progress kinetic analysis (RPKA), can help to elucidate the catalyst's resting state, identify rate-determining steps, and uncover any non-linear effects. scripps.edu
Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can provide valuable information about the catalyst and reacting species under operational conditions.
Isotope Labeling Studies: Kinetic Isotope Effects (KIEs) are powerful tools for probing the nature of bond-forming and bond-breaking steps in the transition state, offering detailed mechanistic insights. digitellinc.com
Computational Modeling: High-level Density Functional Theory (DFT) calculations are becoming increasingly indispensable for mapping out reaction energy profiles, visualizing transition state geometries, and understanding the origins of stereoselectivity. nih.govdigitellinc.com The synergy between computational and experimental studies is key to validating proposed mechanisms.
Exploration of New Asymmetric Reactions and Expanded Substrate Scopes
Derivatives of cis-1-amino-2-indanol have been successfully applied to a range of asymmetric transformations, including reductions, aldol (B89426) reactions, Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. beilstein-journals.orgnih.govnih.gov A major thrust of future research is to expand this catalytic toolbox to new types of reactions and to broaden the range of substrates that can be effectively transformed.
Emerging areas of interest are:
Photoredox and Radical Reactions: The development of chiral aminoindanol-based ligands for transition metals or as organocatalysts that can control the stereochemistry of photoredox-mediated or radical reactions is a burgeoning field. mdpi.com This would open up new avenues for asymmetric C-C and C-heteroatom bond formation.
C-H Functionalization: A "holy grail" of organic synthesis is the direct, stereoselective functionalization of C-H bonds. Designing aminoindanol-derived ligands that can direct and control the stereochemistry of such transformations is a significant but highly rewarding challenge.
Reactions with Challenging Substrates: Extending the utility of existing catalysts to previously unreactive or poorly selective substrate classes is a constant goal. nih.govresearchgate.net This involves catalyst optimization to accommodate substrates with different steric and electronic properties. For example, developing catalysts for the asymmetric Michael addition of sterically hindered nucleophiles or the enantioselective functionalization of complex heterocyclic compounds remains an area of active investigation. nih.govnih.gov
Integration of Computational and Experimental Approaches in Catalyst Design and Optimization
The traditional approach to catalyst development often relies on extensive experimental screening of ligand libraries. The integration of computational methods offers a more rational and efficient path to catalyst discovery and optimization. rsc.orgnih.gov
The future of aminoindanol-based catalyst design will heavily rely on a synergistic loop between computation and experimentation:
In Silico Screening: Computational tools can be used to screen virtual libraries of potential aminoindanol derivatives, predicting their catalytic performance (e.g., enantioselectivity) for a given reaction. rsc.org This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Mechanism-Based Design: As detailed mechanistic understanding is gained through combined experimental and computational studies (as described in 6.3), this knowledge can be used to rationally design next-generation catalysts with improved properties. rsc.org For instance, if a specific non-covalent interaction in the transition state is identified as being crucial for selectivity, new catalysts can be designed to enhance this interaction.
Machine Learning and AI: Data-driven approaches, including machine learning, are beginning to be applied to catalyst design. rsc.org By training algorithms on existing experimental data, it may become possible to predict the outcomes of reactions with new catalysts or substrates, further accelerating the discovery process. mdpi.com
The continued development and application of these future-focused research directions will ensure that Boc-(1R,2S)-(+)-cis-1-amino-2-indanol and its derivatives remain at the forefront of innovation in asymmetric catalysis.
Q & A
Basic Research Questions
Q. How is Boc-(1R,2S)-(+)-cis-1-amino-2-indanol synthesized, and what analytical methods are used for its characterization?
- Methodology : The compound is typically synthesized from commercially available (1R,2S)-cis-1-amino-2-indanol. A Boc (tert-butoxycarbonyl) protecting group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Characterization involves nuclear magnetic resonance (NMR) for stereochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and polarimetry to confirm optical purity .
- Key Data : Enantiomeric excess (ee) is often >99% when derived from high-purity starting materials .
Q. What are the primary applications of this compound in asymmetric catalysis?
- Methodology : The compound serves as a chiral ligand or auxiliary in osmium- and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. For example, with [Os(η⁶-p-cymene)Cl₂]₂ and tBuOK, it achieves >90% ee in reducing α-tetralone to (S)-α-tetralol .
- Key Data : Enantioselectivity diminishes slightly at higher substrate loadings (e.g., 97% ee at 0.1 mmol vs. 94% ee at 1.0 mmol) due to catalyst saturation .
Q. How does this compound compare to other chiral auxiliaries like (-)-ephedrine?
- Methodology : Its rigid bicyclic structure enhances stereochemical control in Michael additions and hydrogenations. While (-)-ephedrine is cheaper, Boc-(1R,2S)-cis-1-amino-2-indanol provides superior rigidity, reducing side reactions in complex substrates .
- Key Data : In Wolf’s nitroaldol reaction, the compound outperforms ephedrine in diastereoselectivity (syn:anti ratio >10:1) .
Advanced Research Questions
Q. What mechanistic insights explain the high enantioselectivity in osmium-catalyzed ATH using Boc-(1R,2S)-cis-1-amino-2-indanol?
- Methodology : Density functional theory (DFT) studies reveal that the indanol scaffold stabilizes the transition state via CH-π interactions between the ligand and substrate. This rigidifies the catalyst-substrate complex, favoring one enantiomer .
- Key Data : For α-tetralone, the (S)-alcohol is formed with 97% ee due to optimal π-stacking between the indane ring and aromatic ketone .
Q. How do structural modifications of Boc-(1R,2S)-cis-1-amino-2-indanol impact biological activity in nucleoside analogs?
- Methodology : Derivatives synthesized via Mitsunobu coupling or SNAr reactions show antiviral activity. For example, chloropurinyl analogs inhibit HBV HBsAg secretion (IC₅₀ = 2.1 µM) comparable to lamivudine .
- Key Data : Cytotoxicity in MDBK cells (CC₅₀ = 8.5 µM) suggests potential anticancer leads, but selectivity indices (SI = 2–4) require optimization .
Q. What challenges arise in diastereoselective synthesis using Boc-(1R,2S)-cis-1-amino-2-indanol?
- Methodology : Competing epimerization during nucleoside coupling (e.g., Mitsunobu reactions) necessitates low-temperature (-20°C) conditions and short reaction times. Diastereomeric ratios (dr) improve from 3:1 to >10:1 with optimized protocols .
- Key Data : X-ray crystallography confirms absolute configuration retention in final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
